2-(3-Methoxyphenyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine
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Overview
Description
2-(3-Methoxyphenyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine is a complex organic compound that belongs to the class of pyrazolopyrazines. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrazine core substituted with methoxyphenyl and piperazinyl groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and diketones under acidic or basic conditions.
Substitution with methoxyphenyl groups:
Attachment of the piperazinyl group: The piperazinyl group can be introduced via nucleophilic substitution reactions, where a piperazine derivative reacts with a suitable leaving group on the pyrazolo[1,5-a]pyrazine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield phenolic compounds, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a ligand for biological receptors, making it useful in biochemical studies.
Medicine: Preliminary research suggests it may have therapeutic potential due to its interaction with specific molecular targets.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 2-(3-Methoxyphenyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methoxyphenyl)-4-(4-(2-hydroxyphenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine
- 2-(3-Methoxyphenyl)-4-(4-(2-chlorophenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine
Uniqueness
2-(3-Methoxyphenyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(3-methoxyphenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c1-30-19-7-5-6-18(16-19)20-17-22-24(25-10-11-29(22)26-20)28-14-12-27(13-15-28)21-8-3-4-9-23(21)31-2/h3-11,16-17H,12-15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXUSONNODEEHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN3C=CN=C(C3=C2)N4CCN(CC4)C5=CC=CC=C5OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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